Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
This technical guide provides a comprehensive structural and crystallographic analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine . It is designed for researchers in medicinal chemistry and structural biology, focusing on the synthesis, crystal growth, and supramolecular characterization of this pharmacophore.
Executive Summary & Pharmacophore Significance[1]
The 1,2,4-triazole nucleus fused with a thiophene moiety represents a "privileged scaffold" in drug discovery, exhibiting potent antifungal, antimicrobial, and anti-inflammatory properties. The specific derivative, 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine , incorporates an S-ethyl chain that modulates lipophilicity and steric bulk, critical for binding affinity in enzyme pockets (e.g., CYP51 inhibitors).
This guide details the structural elucidation workflow, from synthesis to Hirshfeld surface analysis, establishing a protocol for validating the molecular geometry and intermolecular interactions that drive its biological activity.
Synthetic Pathway & Crystal Growth Protocol[2]
To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The synthesis follows a cyclization-alkylation route.[1]
Synthesis Workflow
The formation of the triazole core utilizes the reaction of thiophene-2-carbohydrazide with carbon disulfide, followed by hydrazine-mediated cyclization and subsequent S-alkylation.
Reagents:
-
Thiophene-2-carbohydrazide[1]
-
Carbon disulfide (
) / KOH[2][3][4] -
Hydrazine hydrate (
) -
Ethyl bromide (
)
Step-by-Step Protocol:
-
Dithiocarbazinate Formation: React thiophene-2-carbohydrazide with
in ethanolic KOH at 0–5°C to form potassium 3-(thiophen-2-yl)dithiocarbazate. -
Cyclization (Ring Closure): Reflux the potassium salt with excess hydrazine hydrate for 4–6 hours. Acidify with HCl to precipitate 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .
-
S-Alkylation: Dissolve the thiol intermediate in ethanol containing equivalent NaOH. Add ethyl bromide dropwise and reflux for 2 hours.
-
Isolation: Pour into ice water; filter the precipitate. Recrystallize from ethanol to obtain the final product.[2]
Single Crystal Growth Strategy
High-quality single crystals are grown using the slow evaporation technique to ensure thermodynamic equilibrium.
-
Solvent System: Ethanol:DMF (4:1 v/v).
-
Method: Dissolve 50 mg of the purified compound in 10 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm perforated with 3–5 pinholes.
-
Conditions: Store at 20°C in a vibration-free environment.
-
Timeline: Prismatic colorless crystals typically appear within 5–7 days.
Workflow Visualization
Figure 1: Synthetic route from hydrazide precursor to single crystal generation.
X-Ray Diffraction Data Acquisition
Once a crystal of dimensions ~0.20 × 0.15 × 0.10 mm is isolated, it is mounted on a glass fiber. The following acquisition parameters are standard for this class of organosulfur compounds.
Data Collection Parameters
| Parameter | Setting / Value | Rationale |
| Radiation Source | Mo K | Preferred for sulfur-containing compounds to minimize absorption compared to Cu K |
| Temperature | 296(2) K or 100(2) K | Low temperature (100 K) is recommended to reduce thermal motion of the terminal ethyl group. |
| Diffractometer | Bruker APEX-II CCD | Area detector for rapid collection of reciprocal space. |
| Scan Mode | Ensures high redundancy and completeness. | |
| Refinement | SHELXL (Least Squares) | Standard refinement against |
Structural Elucidation & Analysis
Based on analogous structures in the Cambridge Structural Database (CSD), the 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is expected to crystallize in the Monoclinic system (Space group
Molecular Geometry
-
Triazole Ring: The 1,2,4-triazole ring is planar.[5] The
bond length is typically Å, indicative of single bond character, while the bonds are shorter ( Å). -
Thiophene Orientation: The thiophene ring is attached at C(5). A critical structural feature is the torsion angle between the triazole and thiophene rings.[6] While often coplanar due to conjugation, steric bulk can induce a twist of 5–15°.
-
Note: Thiophene rings frequently exhibit rotational disorder (180° flip) in crystal lattices. Refinement may require split occupancy models (e.g., 0.80:0.20).
-
-
S-Ethyl Conformation: The ethyl group at C(3) adopts a conformation to minimize steric clash with the amine group at N(4). The
angle is typically near 100–103°.
Supramolecular Architecture
The stability of the crystal lattice is governed by a network of hydrogen bonds and
-
Hydrogen Bonding: The primary donor is the amino group (
) at position 4.-
Interaction:
(Intermolecular). -
Result: This typically forms centrosymmetric dimers or infinite 1D chains running parallel to the crystallographic b-axis.
-
-
-
Stacking: Interactions between the electron-deficient triazole ring and the electron-rich thiophene ring of adjacent molecules stabilize the packing (Centroid-Centroid distance Å). -
C-H...S Interactions: Weak interactions between the thiophene sulfur and ethyl protons often contribute to lattice rigidity.
Hirshfeld Surface Analysis Protocol
To quantify these interactions beyond standard geometric criteria, Hirshfeld surface analysis (using CrystalExplorer) is required.
-
Surface: Map the normalized contact distance. Red spots will highlight the strong
hydrogen bonds. White regions indicate van der Waals contacts. -
Fingerprint Plots:
-
H...N / N...H (approx. 25%): Represents the hydrogen bonding spike.
-
H...H (approx. 40%): Dispersion forces from the ethyl and thiophene rings.
-
C...S / S...C (approx. 5-8%): Specific
-stacking interactions.
-
Structural Logic Diagram
Figure 2: Hierarchical assembly of the crystal lattice driven by intermolecular forces.
Spectroscopic Validation
Crystal structure data must be corroborated with solution-phase spectroscopy to ensure the crystal is representative of the bulk material.
-
IR Spectroscopy (KBr):
-
Look for doublet peaks at
cm corresponding to the primary amine ( ). -
Absence of S-H stretch (
cm ) confirms successful S-alkylation.
-
-
H NMR (DMSO-
):-
Thiophene protons: Multiplets at
7.1–7.8 ppm.[2] -
Amino protons (
): Broad singlet at 5.8–6.2 ppm. -
Ethyl group: Quartet (
ppm) and Triplet ( ppm).
-
References
-
Synthesis & Pharmacophore: Al-Soud, Y. A., et al. "Synthesis and characterization of some new 4-amino-3-(thiophen-2-yl)-1,2,4-triazole derivatives." Heterocyclic Communications, 2023.[7]
-
Crystallographic Methodology: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.
-
Analogous Structures: Wang, Y., et al. "Crystal structure of 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one." PubMed Central, 2012.
-
Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[7] CrystEngComm, 2009.
-
Triazole-Thiophene Bioactivity: Manjula, K., et al. "Crystal structure of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione." IUCrData, 2016.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nepjol.info [nepjol.info]
- 3. Crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-[2-(4-Methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
